molecular formula C13H12N2O2S B5339954 alpha-((4-Methyl-2-pyrimidinyl)thio)benzeneacetic acid CAS No. 87125-93-7

alpha-((4-Methyl-2-pyrimidinyl)thio)benzeneacetic acid

Cat. No.: B5339954
CAS No.: 87125-93-7
M. Wt: 260.31 g/mol
InChI Key: VUPJCTMSPPTLBN-UHFFFAOYSA-N
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Description

α-((4-Methyl-2-pyrimidinyl)thio)benzeneacetic acid (CID 617958) is a sulfur-containing benzeneacetic acid derivative with the molecular formula C₁₃H₁₂N₂O₂S. Its structure features a pyrimidine ring substituted with a methyl group at the 4-position, linked via a thioether bridge to a benzeneacetic acid backbone . Key identifiers include:

  • SMILES: CC1=NC(=NC=C1)SC(C2=CC=CC=C2)C(=O)O
  • InChIKey: VUPJCTMSPPTLBN-UHFFFAOYSA-N

Predicted collision cross-section values for its ionized forms range from 156.0 Ų ([M+H]⁺) to 169.4 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

Properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)sulfanyl-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-9-7-8-14-13(15-9)18-11(12(16)17)10-5-3-2-4-6-10/h2-8,11H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPJCTMSPPTLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201007354
Record name [(4-Methylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201007354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87125-93-7
Record name Benzeneacetic acid, alpha-((4-methyl-2-pyrimidinyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087125937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(4-Methylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201007354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((4-Methyl-2-pyrimidinyl)thio)benzeneacetic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine derivatives.

    Thioether Formation: The thioether linkage is introduced by reacting the pyrimidine derivative with a thiol compound under suitable conditions.

    Acetic Acid Substitution:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Synthetic Formation of Thioether Linkage

The core structure is synthesized via copper-catalyzed cross-coupling between halogenated phenylacetic acid derivatives and 4-methyl-2-pyrimidinethiol. Key parameters from industrial-scale syntheses include:

Reaction ComponentOptimal ConditionsYield (%)
4-Bromophenylacetic acidCuBr (0.1–0.5 mol%), DMF, 130°C, 4–24 hrs65–79%
Sodium methyl mercaptide1.2–1.5 eq, N₂ atmosphere-
WorkupEthyl acetate extraction, acidification-

This method avoids toxic hydrogen sulfide generation compared to traditional Willgerodt-Kindler reactions .

Oxidation of Thioether to Sulfone

The thioether group undergoes oxidation to form sulfone derivatives, enhancing electrophilicity for further functionalization:

Oxidizing AgentConditionsProductApplication
H₂O₂ (30%)Acetic acid, 60°C, 6 hrsα-((4-Methyl-2-pyrimidinyl)sulfonyl)benzeneacetic acidIncreased biological activity
mCPBACH₂Cl₂, 0°C, 2 hrsSulfoxide intermediatePharmacokinetic modulation

Esterification of Carboxylic Acid

The carboxylic acid group is esterified for prodrug development or solubility enhancement:

ReagentConditionsProduct Yield (%)Notes
SOCl₂ + MeOHReflux, 3 hrs85–92%Forms methyl ester derivative
DCC/DMAPRT, 12 hrs (THF solvent)78%Amide formation with amines

Pyrimidine Ring Functionalization

The pyrimidine ring participates in nucleophilic aromatic substitution (NAS) and metal-catalyzed couplings:

Reaction TypeReagents/ConditionsOutcome
NAS with aminesNH₃ (aq), 100°C, 8 hrs4-Amino-pyrimidine derivative
Suzuki-MiyauraPd(PPh₃)₄, (3-NO₂C₆H₄)B(OH)₂, 80°C Biaryl-coupled analog
HalogenationNBS, AIBN, CCl₄, refluxBrominated at pyrimidine C5

Reduction of Ketone Derivatives

Precursor ketones (e.g., 4-bromophenylacetonitrile intermediates) are reduced during synthesis:

Reducing AgentConditionsIntermediateYield (%)
SnCl₂·2H₂OHCl, EtOH, 70°C, 5 hrs3-(2-Chloropyrimidin-4-yl)aniline 40%
LiAlH₄THF, 0°C → RT, 2 hrsAlcohol derivative68%

Hydrolysis Reactions

Ester or nitrile precursors are hydrolyzed to regenerate the carboxylic acid:

SubstrateConditionsProductYield (%)
Ethyl ester analog40% NaOH, reflux, 2 hrs α-((4-Methyl-2-pyrimidinyl)thio)benzeneacetic acid76%
4-Bromophenylacetonitrile50% H₂SO₄, reflux, 5 hrs Same as above62%

Stability Under Physiological Conditions

The compound undergoes pH-dependent degradation:

pHTemperatureHalf-Life (hrs)Major Degradation Pathway
1.237°C2.1Acid-catalyzed thioether cleavage
7.437°C48.3Oxidation to sulfoxide
9.037°C12.5Base-induced ester hydrolysis

Mechanistic Insights

  • Thioether Coupling : Copper(I) catalysts mediate Ullmann-type C–S bond formation via single-electron transfer (SET) .

  • Suzuki Reactions : Pd⁰ intermediates facilitate transmetallation with boronic acids, enabling biaryl synthesis .

  • Oxidation Kinetics : H₂O₂ follows a polar mechanism with protonated intermediates, while mCPBA operates through radical pathways.

This reactivity profile positions the compound as a versatile scaffold for anti-inflammatory and antimicrobial drug development. Further studies should explore photochemical reactions and catalytic asymmetric modifications.

Scientific Research Applications

Pharmaceutical Development

1.1 Anti-inflammatory Properties

Alpha-((4-Methyl-2-pyrimidinyl)thio)benzeneacetic acid has been studied for its anti-inflammatory effects. Research indicates that this compound can inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). These properties suggest its potential use in treating inflammatory diseases, including arthritis and other chronic inflammatory conditions.

Case Study: Inhibition of Prostaglandin Synthesis
A study demonstrated that this compound significantly reduced prostaglandin E2 levels in vitro, indicating its potential as a therapeutic agent for inflammation-related disorders .

1.2 Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of pathogens, making it a candidate for developing new antibiotics or antifungal agents.

Data Table: Antimicrobial Efficacy

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Bacteria (e.g., E. coli)32 µg/mL
Fungi (e.g., Candida albicans)16 µg/mL

1.3 Anticancer Potential

Research has indicated that this compound may have anticancer properties by inducing apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies showed that the compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 10 to 30 µM .

Agricultural Applications

2.1 Herbicidal Activity

The compound has shown potential as a herbicide due to its ability to inhibit specific plant growth pathways. This application is particularly relevant in sustainable agriculture practices.

Data Table: Herbicidal Activity

Plant SpeciesEffective Concentration (EC50)
Weeds (e.g., Amaranthus spp.)50 µg/mL
Crop PlantsNot affected at tested concentrations

Mechanism of Action

The mechanism of action of alpha-((4-Methyl-2-pyrimidinyl)thio)benzeneacetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Table 1: Structural Analogues of α-((4-Methyl-2-pyrimidinyl)thio)benzeneacetic Acid

Compound Name Pyrimidine Substituents Key Structural Differences
α-((4-Methyl-2-pyrimidinyl)thio)benzeneacetic acid 4-methyl Reference compound
α-((4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)benzeneacetic acid 4-phenyl, 6-CF₃ Increased steric bulk and hydrophobicity
α-((4-Methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)benzeneacetic acid 4-methyl, 6-morpholinyl Enhanced polarity via morpholine oxygen
α-((5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)amino)benzeneacetic acid Non-pyrimidine; benzodioxole-pentadienyl Divergent scaffold with conjugated system

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methyl group in the target compound (electron-donating) contrasts with analogues like the 6-CF₃ derivative (electron-withdrawing), which may alter reactivity in nucleophilic substitutions or hydrogen bonding .
  • Polarity and Solubility : The morpholinyl-substituted analogue () likely exhibits higher water solubility due to the oxygen-rich morpholine group, whereas the target compound’s methyl group may favor lipid membrane permeability .

Comparison with Ibuprofen Derivatives

describes α-methyl-4-(2-methylpropyl)benzeneacetic acid (ibuprofen), a non-steroidal anti-inflammatory drug (NSAID). While both compounds share a benzeneacetic acid core, critical differences include:

  • Functional Groups : Ibuprofen has an isobutyl group and α-methyl substitution, enabling cyclooxygenase (COX) inhibition. The target compound’s pyrimidinylthio group lacks COX-targeting motifs but may engage in unique receptor interactions.
  • Physicochemical Properties : Ibuprofen is a white crystalline powder with a melting point of 75–78°C and poor water solubility, similar to the target compound’s predicted behavior .

Metabolic Fate

indicates that benzeneacetic acid derivatives are metabolized by ruminal microbes into phenylalanine, benzoic acid, and phenylpropionic acid. The pyrimidinylthio group in the target compound may resist microbial degradation, leading to prolonged biological activity compared to simpler analogues like ibuprofen .

Biological Activity

Alpha-((4-Methyl-2-pyrimidinyl)thio)benzeneacetic acid is a pyrimidine derivative that has attracted significant attention due to its diverse biological activities. This compound exhibits potential in various pharmacological applications, including anti-inflammatory, antibacterial, antiviral, and anticancer properties. This article will explore the biological activities of this compound, supported by research findings and data tables.

Overview of Biological Activities

The biological activity of this compound can be summarized as follows:

  • Anti-inflammatory Effects : The compound has been shown to inhibit the production of pro-inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha (TNF-α), which are crucial in the inflammatory response.
  • Antibacterial Properties : It demonstrates significant antibacterial activity against various pathogens, indicating its potential use in treating bacterial infections .
  • Antiviral Activity : Research suggests that this compound may inhibit viral replication, making it a candidate for antiviral drug development .
  • Anticancer Potential : Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

The mechanism of action involves interactions with specific molecular targets. For instance, this compound inhibits enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects. Additionally, it may interfere with cellular signaling pathways critical for cancer cell survival and proliferation .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanism of ActionReference
Anti-inflammatoryModerateInhibition of TNF-α and prostaglandin E2 production
AntibacterialHighDisruption of bacterial cell wall synthesis
AntiviralModerateInhibition of viral replication
AnticancerHighInduction of apoptosis in cancer cells

Case Studies

  • Anti-inflammatory Study : In a controlled experiment, this compound was administered to mice with induced inflammation. Results showed a significant reduction in swelling and inflammatory markers compared to the control group, confirming its anti-inflammatory potential.
  • Antibacterial Activity Assessment : A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antibacterial properties .
  • Anticancer Evaluation : In vitro assays on breast cancer cell lines demonstrated that treatment with this compound led to a 70% reduction in cell viability after 48 hours, suggesting significant anticancer activity .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic peaks at δ 7.2–8.5 ppm, methyl groups at δ 2.4 ppm) and confirm ester/acid functional groups .
  • IR spectroscopy : Detect S–C (650–700 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches.
  • HPLC-MS : Use reverse-phase columns (0.1% TFA in water/acetonitrile) with ESI-MS for molecular ion validation (expected [M+H]⁺ ~305 g/mol) .

How can contradictions in catalytic activity data be resolved when using this compound as a ligand?

Q. Advanced

  • Control experiments : Compare catalytic outcomes with/without the ligand to isolate its role.
  • Variable optimization : Screen metal precursors (e.g., CuCl vs. CuOTf), solvents (DMF vs. THF), and temperatures.
  • Mechanistic studies : Use DFT calculations (B3LYP/6-31G*) to model transition states and identify rate-limiting steps .

What are the recommended storage conditions to ensure stability?

Q. Basic

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation and photolytic cleavage of the thioether bond.
  • Atmosphere : Use argon/vacuum sealing to minimize oxidation.
  • Solubility : Dissolve in anhydrous DMSO (10 mM) for long-term storage, avoiding protic solvents .

How is this compound utilized in supramolecular chemistry or material science?

Q. Advanced

  • Coordination polymers : The pyrimidinyl-thioether moiety serves as a bridging ligand, forming 1D/2D networks. Synthesis involves slow diffusion of metal salts (e.g., AgNO₃) into ligand solutions .
  • Surface functionalization : Immobilize on gold nanoparticles via Au–S interactions for sensor applications. Confirm using UV-Vis (surface plasmon resonance shifts) and TEM .

What computational methods predict reactivity in novel reaction environments?

Q. Advanced

  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.
  • Reactivity indices : Calculate Fukui functions (via Gaussian 09) to identify nucleophilic/electrophilic sites .
  • Solvent effects : Use COSMO-RS models to predict solubility and reaction barriers in ionic liquids or deep eutectic solvents.

How can structural isomers or impurities be differentiated during synthesis?

Q. Advanced

  • 2D NMR : NOESY or HSQC spectra distinguish regioisomers (e.g., 4-methyl vs. 5-methyl pyrimidinyl substitution).
  • X-ray crystallography : Resolve ambiguities in solid-state structures (e.g., C–S bond lengths: ~1.8 Å) .
  • Tandem MS/MS : Fragment ions (e.g., m/z 183 for pyrimidinyl-thio cleavage) confirm connectivity .

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